molecular formula C11H7ClOS B1320487 3-Thien-3-ylbenzoyl chloride CAS No. 886851-34-9

3-Thien-3-ylbenzoyl chloride

Cat. No.: B1320487
CAS No.: 886851-34-9
M. Wt: 222.69 g/mol
InChI Key: DWIHFQLHAQZZSL-UHFFFAOYSA-N
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Description

3-Thien-3-ylbenzoyl chloride: is an organic compound with the molecular formula C11H7ClOS . It is a derivative of benzoyl chloride where the benzene ring is substituted with a thiophene ring at the third position. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Thien-3-ylbenzoyl chloride can be synthesized through the reaction of 3-thienylmethanol with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:

3-thienylmethanol+thionyl chloride3-Thien-3-ylbenzoyl chloride+hydrogen chloride+sulfur dioxide\text{3-thienylmethanol} + \text{thionyl chloride} \rightarrow \text{this compound} + \text{hydrogen chloride} + \text{sulfur dioxide} 3-thienylmethanol+thionyl chloride→3-Thien-3-ylbenzoyl chloride+hydrogen chloride+sulfur dioxide

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Thien-3-ylbenzoyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfoxides and sulfones under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

    Substitution: Corresponding amides, esters, and thioesters.

    Reduction: 3-Thien-3-ylbenzyl alcohol.

    Oxidation: Sulfoxides and sulfones

Scientific Research Applications

Chemistry: 3-Thien-3-ylbenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals.

Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its reactivity makes it a valuable component in the development of specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Thien-3-ylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an acylating agent, transferring the benzoyl group to nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions .

Comparison with Similar Compounds

    Benzoyl chloride: Similar in structure but lacks the thiophene ring.

    Thiophene-3-carboxylic acid chloride: Similar in structure but with a carboxylic acid group instead of a benzoyl group.

Uniqueness: 3-Thien-3-ylbenzoyl chloride is unique due to the presence of both the benzoyl and thiophene moieties. This combination imparts distinct reactivity and properties, making it a versatile compound in organic synthesis. The thiophene ring enhances the compound’s electronic properties, which can be advantageous in various applications .

Properties

IUPAC Name

3-thiophen-3-ylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClOS/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIHFQLHAQZZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594578
Record name 3-(Thiophen-3-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-34-9
Record name 3-(Thiophen-3-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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